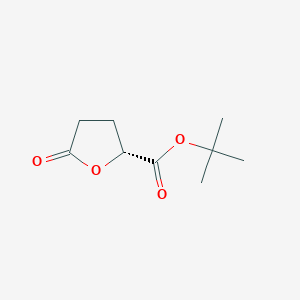
Tert-butyl (2R)-5-oxooxolane-2-carboxylate
概要
説明
tert-Butyl ®-5-oxotetrahydrofuran-2-carboxylate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to a tetrahydrofuran ring, which is further substituted with a carboxylate group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity patterns.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-5-oxotetrahydrofuran-2-carboxylate typically involves the esterification of ®-5-oxotetrahydrofuran-2-carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
In industrial settings, the production of tert-Butyl ®-5-oxotetrahydrofuran-2-carboxylate can be achieved using flow microreactor systems. This method offers several advantages, including improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
tert-Butyl ®-5-oxotetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used to substitute the ester group under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
科学的研究の応用
tert-Butyl ®-5-oxotetrahydrofuran-2-carboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of tert-Butyl ®-5-oxotetrahydrofuran-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. For example, it can inhibit calmodulin, a protein that mediates the control of various enzymes and ion channels through calcium-binding .
類似化合物との比較
Similar Compounds
tert-Butyl alcohol: A simple tertiary alcohol with similar reactivity patterns.
tert-Butyl hydroperoxide: An organic peroxide used in oxidation reactions.
tert-Butyl chloride: An alkylating agent used in Friedel-Crafts reactions.
Uniqueness
tert-Butyl ®-5-oxotetrahydrofuran-2-carboxylate is unique due to its combination of a tert-butyl group and a tetrahydrofuran ring, which imparts distinct reactivity and stability compared to other tert-butyl derivatives. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
特性
分子式 |
C9H14O4 |
|---|---|
分子量 |
186.20 g/mol |
IUPAC名 |
tert-butyl (2R)-5-oxooxolane-2-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-9(2,3)13-8(11)6-4-5-7(10)12-6/h6H,4-5H2,1-3H3/t6-/m1/s1 |
InChIキー |
YLXNLHFGLNCGEK-ZCFIWIBFSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@H]1CCC(=O)O1 |
正規SMILES |
CC(C)(C)OC(=O)C1CCC(=O)O1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













